molecular formula C26H18F4O4 B6351478 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene CAS No. 1408279-44-6

1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene

Cat. No.: B6351478
CAS No.: 1408279-44-6
M. Wt: 470.4 g/mol
InChI Key: GDPSHJAACPYOCZ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene is a fluorinated aromatic compound It is characterized by the presence of four fluorine atoms and two ethynyl groups substituted with 4-(methoxymethoxy)phenyl groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene typically involves multiple steps:

    Starting Material: The synthesis begins with 1,2,4,5-tetrafluorobenzene.

    Sonogashira Coupling: The key step involves a Sonogashira coupling reaction where 1,2,4,5-tetrafluorobenzene is reacted with 4-(methoxymethoxy)phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran or dimethylformamide, with a base like triethylamine or potassium carbonate, at elevated temperatures (typically 60-80°C).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethynyl groups can be oxidized or reduced to form different functional groups.

    Cross-Coupling Reactions: The ethynyl groups can participate in further cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene has several scientific research applications:

    Material Science: Used in the development of advanced materials with unique electronic and optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigated for its potential use in drug discovery and development due to its unique structural features.

    Chemical Sensors: Utilized in the design of chemical sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene depends on its specific application. In material science, its effects are primarily due to its electronic properties, which influence the behavior of the materials it is incorporated into. In pharmaceutical research, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, through its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrafluorobenzene: The parent compound with only fluorine substituents.

    1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzene: A similar compound with trifluoromethyl groups instead of ethynyl groups.

    2,3,5,6-Tetrafluoro-1,4-dicyanobenzene: Another fluorinated benzene derivative with cyano groups.

Uniqueness

1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene is unique due to the presence of both fluorine atoms and ethynyl groups substituted with 4-(methoxymethoxy)phenyl groups. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in material science and organic synthesis.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F4O4/c1-31-15-33-19-9-3-17(4-10-19)7-13-21-23(27)25(29)22(26(30)24(21)28)14-8-18-5-11-20(12-6-18)34-16-32-2/h3-6,9-12H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPSHJAACPYOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)F)C#CC3=CC=C(C=C3)OCOC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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